PHOTOHEPTACHLOR

Beschreibung

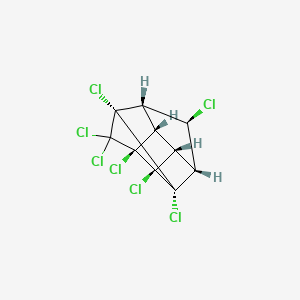

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,3S,4R,5R,6S,7S,8S,9S)-1,2,3,6,9,10,10-heptachloropentacyclo[5.3.0.02,5.03,9.04,8]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl7/c11-5-3-1-2-4(5)9(15)7(3,13)6(1,12)8(2,14)10(9,16)17/h1-5H/t1-,2+,3-,4+,5+,6+,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIIRBLOVSUESB-CXJHTXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C(C1C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@H]3[C@H]4[C@H]([C@@H]1[C@]5([C@@]2([C@@]3(C([C@@]45Cl)(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33442-83-0 | |

| Record name | Photoheptachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOTOHEPTACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7CPT6EV7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photochemical Transformation Pathways and Isomerization Dynamics

Formation of Photoheptachlor from Heptachlor (B41519) under Photolytic Conditions

Wavelength Dependence of Photoreactions

The photochemical conversion of heptachlor to photoheptachlor is highly dependent on the wavelength of the incident light. The reaction is initiated by the absorption of energy from UV radiation, which excites the heptachlor molecule to a state where bond reorganization can occur. annualreviews.org

Research has demonstrated that this photolysis occurs when heptachlor is exposed to UV light at wavelengths greater than 290 nm, which is within the range of solar radiation that reaches the Earth's surface. dioxin20xx.org The energy imparted by these wavelengths is sufficient to overcome the activation energy barrier for the intramolecular cycloaddition, leading to the formation of the caged photoheptachlor structure. annualreviews.org For instance, irradiating heptachlor in an acetone (B3395972) solution with artificial sunlight (wavelengths >300 nm) for 32 hours results predominantly in the formation of photoheptachlor. epa.gov The efficiency of this conversion can vary with light intensity and the specific matrix in which the heptachlor is present. cdc.gov

Role of Photosensitizers in Enhanced Photochemical Conversion

The rate of photoheptachlor formation can be significantly accelerated in the presence of photosensitizers. These are compounds that absorb light energy and transfer it to the reactant molecule (heptachlor), thereby facilitating its conversion without being consumed in the reaction. This process, known as photosensitization, can enhance the rate of photolysis even at wavelengths where heptachlor itself does not strongly absorb light. cdc.gov

Acetone is a well-documented photosensitizer for this reaction. epa.gov When heptachlor is dissolved in acetone and exposed to UV light, the acetone absorbs the light energy and transfers it to the heptachlor molecules, promoting a more efficient conversion to photoheptachlor compared to the direct photolysis of heptachlor alone. epa.gov Other substances, such as those naturally occurring on plant surfaces, can also act as photosensitizers.

Generation of Photoheptachlor Epoxide from Heptachlor Epoxide

Heptachlor is often metabolized in biological systems and the environment to heptachlor epoxide, a stable and toxic metabolite. inchem.orgorst.edu This epoxide can also undergo photochemical transformation to form its own caged isomer, photoheptachlor epoxide. ontosight.ainih.gov The reaction occurs when heptachlor epoxide is exposed to sunlight or UV light, particularly on plant surfaces. cdc.gov

The presence of photosensitizers is often crucial for the formation of photoheptachlor epoxide in the environment. cdc.gov For example, studies have shown that on bean leaves treated with the insecticide rotenone, which acts as a photosensitizer, about 40-50% of heptachlor epoxide converted to photoproducts within four hours of sunlight exposure. In the absence of rotenone, no detectable photoheptachlor epoxide was formed, highlighting the critical role of sensitization in this specific transformation pathway. cdc.gov

Structural Elucidation of Photoisomers via Spectroscopic Techniques

Determining the precise molecular structure of photoheptachlor and its isomers is essential for understanding their chemical behavior and toxicity. This is achieved through a combination of advanced spectroscopic techniques that provide detailed information about molecular formula, connectivity, and the spatial arrangement of atoms. numberanalytics.commit.edu

The primary methods used for the structural elucidation of these photoisomers include:

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition of the compound. By analyzing the fragmentation patterns, scientists can deduce the structural components of the molecule. jchps.comkarary.edu.sd

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H NMR and ¹³C NMR, is one of the most powerful tools for determining the complete structure of organic molecules. numberanalytics.comjchps.com It provides information about the chemical environment of each hydrogen and carbon atom, allowing for the precise mapping of the molecular skeleton and the connectivity of different functional groups. karary.edu.sd

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. mit.edueurekaselect.com

Gas Chromatography (GC) : Often coupled with mass spectrometry (GC-MS), gas chromatography is used to separate the different isomers from a mixture before their individual structures are analyzed. Enantioselective GC, in particular, has been instrumental in separating the chiral enantiomers of photoheptachlor. dioxin20xx.org

These techniques, when used in conjunction, provide the unambiguous evidence needed to confirm the unique caged structures of photoheptachlor and photoheptachlor epoxide. numberanalytics.commit.edu

Stereochemical Aspects and Chiral Behavior of Photoheptachlor Formation

Chirality, or the "handedness" of molecules, is a critical aspect of their biological and toxicological properties. libretexts.orgnih.gov Heptachlor itself is a chiral pesticide, and its photochemical and metabolic transformations involve complex stereochemical changes. dss.go.th

The photochemical transformation of heptachlor to photoheptachlor is generally considered a non-enantioselective process. dioxin20xx.org This means that when it is formed abiotically in the atmosphere or on surfaces, it is produced as a racemic mixture, containing equal amounts of its two non-superimposable mirror-image molecules (enantiomers). dioxin20xx.orgmsu.edu

However, once formed, photoheptachlor can undergo further enantioselective transformations within biological systems. dioxin20xx.org Because enzymes in living organisms are themselves chiral, they often interact differently with each enantiomer of a chiral compound. nih.gov For example, studies of ringed seals have shown that although photoheptachlor is likely ingested as a racemic mixture, it is found in their liver tissue in non-racemic form. The enantiomeric ratios (ER) for photoheptachlor in these samples ranged from 1.20 to 1.31, indicating that one enantiomer is being metabolized or eliminated by the seals' enzymatic systems at a different rate than the other. dioxin20xx.org This demonstrates that even highly persistent photoproducts are subject to stereospecific biological processes in the environment.

Environmental Fate and Transport Mechanisms of Photoheptachlor

Persistence and Environmental Half-Life Considerations for Photoheptachlor

Volatilization Kinetics and Atmospheric Transport Dynamics

The volatilization of photoheptachlor from environmental surfaces is a key process in its atmospheric transport. Although specific volatilization rates for photoheptachlor are not documented, the behavior of its precursor, heptachlor (B41519), provides some insight. Heptachlor itself has a significant potential for volatilization from soil and water surfaces, which is a major mechanism of its transport into the atmosphere. cdc.govinchem.org For instance, a significant percentage of topically applied heptachlor can be volatilized from moist soil within a few days. inchem.org

Photoheptachlor is formed from heptachlor in the presence of sunlight, often on plant leaves or the soil surface. nih.govcdc.gov Once formed, it can be subject to volatilization and subsequent atmospheric transport. The detection of photoheptachlor in ambient air samples, often in conjunction with heptachlor and heptachlor epoxide, confirms its presence in the atmosphere. dss.go.th The process of volatilization contributes to its potential for long-range transport.

Adsorption and Desorption Processes in Soil and Sediment Matrices

The extent to which photoheptachlor adsorbs to soil and sediment particles influences its mobility and bioavailability in the environment. Specific soil adsorption coefficients (Koc) or distribution coefficients (Kd) for photoheptachlor are not well-documented in scientific literature. However, the properties of heptachlor and heptachlor epoxide suggest that photoheptachlor likely has a strong affinity for soil organic matter and sediment.

Heptachlor has a high log Koc value, indicating a very high sorption tendency and low mobility in most soils. cdc.gov Similarly, heptachlor epoxide also adsorbs strongly to soil and sediment. who.intnih.gov This strong adsorption limits their leaching into groundwater but makes them persistent in the upper soil layers. who.intnih.gov It is reasonable to infer that photoheptachlor, being a structurally similar organochlorine compound, also exhibits strong adsorption to soil and sediment, a characteristic that would contribute to its persistence in these matrices. The process of desorption, or the release of the compound from soil and sediment particles back into the solution phase, is likely to be slow for photoheptachlor, further contributing to its long-term presence in these environmental compartments.

Partitioning Behavior Across Environmental Compartments (Air, Water, Soil, Biota)

Heptachlor has low water solubility and a high log Kow, suggesting a strong tendency to partition from water into organic phases like lipids in biota and organic matter in soil and sediment. cdc.gov Heptachlor epoxide shares these characteristics. cdc.gov Consequently, both compounds are known to bioaccumulate in aquatic and terrestrial organisms. cdc.gov Photoheptachlor, as a lipophilic organochlorine compound, is also expected to have a high potential for bioaccumulation. Its detection in the tissues of various organisms, including fish and mammals, supports this inference. nih.govresearchgate.net

The following table summarizes the key partitioning coefficients for heptachlor and heptachlor epoxide, which can be used to infer the likely partitioning behavior of photoheptachlor.

| Compound | Log Kow | Water Solubility (mg/L at 25°C) | Henry's Law Constant (atm·m³/mol) | Environmental Implication |

| Heptachlor | 5.44 cdc.gov | 0.056 cdc.gov | 1.48 x 10⁻³ cdc.gov | High potential for bioaccumulation, strong adsorption to soil/sediment, and significant volatilization from water. |

| Heptachlor Epoxide | 5.40 cdc.gov | 0.275 cdc.gov | 3.2 x 10⁻⁵ cdc.gov | High potential for bioaccumulation, strong adsorption to soil/sediment, and slower volatilization from water compared to heptachlor. |

| Photoheptachlor | Not available | Not available | Not available | Inferred to have high bioaccumulation potential and strong partitioning to soil, sediment, and biota due to its structural similarity to heptachlor and heptachlor epoxide. |

Long-Range Atmospheric Transport Modeling and Global Distribution Patterns

The detection of photoheptachlor in remote environments, far from areas of historical heptachlor use, provides strong evidence of its potential for long-range atmospheric transport. researchgate.netscispace.com Like other persistent organic pollutants, photoheptachlor can be transported over long distances via atmospheric currents, leading to its global distribution. boell.org

Models of long-range transport for persistent organic pollutants consider factors such as the compound's persistence in the atmosphere, its partitioning behavior, and its potential for deposition. envirocomp.com While specific modeling studies focused solely on photoheptachlor are limited, its presence in Arctic and Antarctic biota indicates that it is subject to the same atmospheric transport and deposition processes as other well-studied organochlorine pesticides. researchgate.net The combination of its persistence and potential for volatilization allows it to remain in the atmosphere long enough to be transported to regions far from its original source.

Detection and Quantification of Photoheptachlor in Diverse Environmental Samples

The detection and quantification of photoheptachlor in environmental samples are typically achieved using advanced analytical techniques, primarily gas chromatography (GC) coupled with various detectors. inchem.org Gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the most common methods employed for the analysis of photoheptachlor and other organochlorine pesticides in matrices such as air, water, soil, sediment, and biota. dss.go.thepa.gov

These methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of photoheptachlor typically found in the environment. epa.gov Sample preparation often involves extraction with organic solvents followed by cleanup and fractionation steps to isolate the target analyte from interfering substances. epa.gov The table below summarizes some findings on the detection of photoheptachlor in various environmental media.

| Environmental Matrix | Location | Detection Method | Reported Findings | Reference |

| Biota (Fish, Seal, Penguin) | Baltic, Arctic, Antarctic | GC | Detected, indicating photoreactions of chlordane (B41520) compounds in the environment. | researchgate.net |

| Rat Liver Homogenates | In vitro study | GC/Mass Spectrometry | Identified as being metabolized through hydroxylation. | nih.gov |

| Ambient Air | Southern United States, Great Lakes | GC-ECD, GC-NIMS | Detected alongside heptachlor and heptachlor epoxide. | dss.go.th |

This table provides examples of where photoheptachlor has been detected and the methods used for its analysis.

Biotransformation and Metabolic Pathways in Environmental Systems

Microbial Degradation of Photoheptachlor and Precursor Compounds

Microorganisms play a crucial role in the transformation of organochlorine pesticides in the environment. Various bacterial and fungal species have demonstrated the ability to degrade heptachlor (B41519) and its metabolites, suggesting potential pathways for photoheptachlor transformation.

Bacterial Metabolism and Enzyme Systems Involved

Numerous soil bacteria have been identified that can metabolize heptachlor, primarily through epoxidation to form heptachlor epoxide. capes.gov.br One study identified that 26 out of 45 bacterial and actinomycete isolates from soil were capable of producing heptachlor epoxide from heptachlor. capes.gov.br

The degradation of heptachlor by a novel bacterial strain, designated as strain H, has been shown to proceed through two simultaneous pathways:

Pathway 1: Hydroxylation at the C1 position to form 1-hydroxychlordene (B150176), followed by epoxidation and dechlorination to yield chlordene (B1668713) epoxide. nih.gov

Pathway 2: Epoxidation at the C2 and C3 positions to form heptachlor epoxide, which is then further transformed to chlordene epoxide via dechlorination or degraded to heptachlor diol through hydrolysis. nih.gov

These transformations indicate that bacterial enzyme systems, likely involving monooxygenases and hydrolases, are key to the degradation process. While these pathways describe the metabolism of heptachlor, it is plausible that similar enzymatic machinery could act on photoheptachlor. In vitro studies using rat liver homogenates have shown that photoheptachlor can be metabolized into nonpolar metabolites. nih.gov

Table 1: Bacterial Degradation of Heptachlor

| Bacterial Strain | Initial Compound | Major Metabolites | Metabolic Pathway(s) | Reference |

| Strain H | Heptachlor | 1-hydroxychlordene, Heptachlor epoxide, Chlordene epoxide | Hydroxylation, Epoxidation, Dechlorination, Hydrolysis | nih.gov |

| Various soil bacteria | Heptachlor | Heptachlor epoxide | Epoxidation | capes.gov.br |

Fungal Biotransformation and Remediation Potential

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular ligninolytic enzyme systems. Several studies have demonstrated the transformation of heptachlor and heptachlor epoxide by various fungal species.

The white-rot fungus Pleurotus ostreatus has been shown to eliminate approximately 89% of heptachlor after 28 days of incubation, with chlordene being detected as the primary metabolite. nih.gov This suggests a dechlorination pathway. The same fungus is also capable of degrading the persistent metabolite, heptachlor epoxide, to heptachlor diol. nih.govresearchgate.net

Other fungal genera, including Phlebia, have also shown significant capabilities in degrading heptachlor. Species such as Phlebia tremellosa, Phlebia brevispora, and Phlebia acanthocystis removed a substantial percentage of heptachlor, producing heptachlor epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene as metabolites. researchgate.net The degradation of heptachlor by Phlebia acanthocystis is attributed to an intracellular enzyme, with optimal activity at a pH of 5.0 and a temperature of 35°C. sciengine.com

While direct evidence for photoheptachlor degradation by fungi is limited, the broad substrate specificity of fungal enzymes suggests a high potential for its biotransformation. The pathways observed for heptachlor, including epoxidation, hydrolysis, and dechlorination, are likely applicable to photoheptachlor as well.

Table 2: Fungal Degradation of Heptachlor and Heptachlor Epoxide

| Fungal Species | Initial Compound | Degradation Rate | Major Metabolites | Reference |

| Pleurotus ostreatus | Heptachlor | ~89% in 28 days | Chlordene | nih.gov |

| Pleurotus ostreatus | Heptachlor Epoxide | ~32% in 28 days | Heptachlor diol | nih.gov |

| Phlebia acanthocystis | Heptachlor | ~90% in 14 days | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene | researchgate.net |

| Phlebia aurea | Heptachlor Epoxide | ~25% in 14 days | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |

Metabolic Transformations in Non-Human Biota

The metabolism of heptachlor and its derivatives has been investigated in various non-human organisms, revealing key transformation pathways that are likely relevant for photoheptachlor.

Biotic Epoxidation and Hydrolysis Pathways

The primary metabolic pathway for heptachlor in a wide range of organisms, from insects to mammals, is epoxidation to the more persistent and often more toxic heptachlor epoxide. epa.govorst.edu This conversion is readily carried out in the liver of mammals by microsomal enzymes. orst.edu In rats, for instance, heptachlor is converted to heptachlor epoxide. orst.edu

Hydrolysis is another significant transformation pathway. In aqueous environments and in soil, heptachlor can hydrolyze to 1-hydroxychlordene, which can then be microbially epoxidized to 1-hydroxy-2,3-epoxychlordene. capes.gov.br The freshwater microcrustacean, Daphnia magna, is capable of metabolizing heptachlor to both heptachlor epoxide and 1-hydroxychlordene. nih.gov

Formation of Polar and Conjugated Metabolites

Following initial transformation reactions like epoxidation and hydrolysis, the resulting metabolites can undergo further modifications to increase their polarity and facilitate excretion. In rats administered ¹⁴C-labelled heptachlor, radioactivity was found in the feces as heptachlor epoxide and a second, more polar metabolite, which was also present in the urine. inchem.org This urinary metabolite was identified as 1-hydroxy-2,3-epoxychlordene. inchem.org

In vitro studies with rat liver homogenates incubated with ¹⁴C-photoheptachlor revealed that two of the major metabolites were produced through hydroxylation at two different carbon-chlorine bonds. nih.gov One of these hydroxylated metabolites was found to be conjugated with glucuronic acid, a common phase II metabolic reaction that increases water solubility for excretion. nih.gov

Enantioselective Metabolism in Biological Systems

Many organochlorine pesticides, including heptachlor, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Biological systems often exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other.

While photolysis of heptachlor produces a racemic (equal mixture of enantiomers) mixture of photoheptachlor and heptachlor epoxide, the metabolism of heptachlor in biological systems like rats and in soils is enantioselective, leading to an enrichment of the (+) enantiomer of heptachlor epoxide. dss.go.thresearchgate.net This indicates that the enzymes responsible for epoxidation preferentially act on one of the heptachlor enantiomers.

Although specific studies on the enantioselective metabolism of photoheptachlor are scarce, the principles of stereoselective biotransformation observed for its precursor suggest that similar processes could occur for photoheptachlor in various organisms. The analysis of enantiomeric fractions can serve as a powerful tool to distinguish between biotic and abiotic transformation pathways in the environment. dss.go.th

Comparative Analysis of Abiotic Versus Biotic Transformation Products

The environmental fate of the pesticide heptachlor is complex, involving both non-biological (abiotic) and biological (biotic) transformation processes. These pathways lead to the formation of distinct but sometimes overlapping sets of degradation products. A key abiotic product is photoheptachlor, a toxic isomer formed through photochemical reactions. Understanding its environmental context requires a comparative analysis with the products formed through microbial metabolism.

Abiotic Transformation Pathways

Abiotic degradation refers to the breakdown of chemical substances by non-living environmental factors. chemsafetypro.com For heptachlor, the primary abiotic pathways are photolysis and hydrolysis.

Photolysis: In the presence of sunlight or ultraviolet (UV) radiation, particularly at wavelengths above 290 nm, heptachlor can undergo isomerization to form its caged photoisomer, photoheptachlor. dioxin20xx.orgnih.gov This transformation can occur on surfaces like plant leaves. nih.gov Another major transformation product, heptachlor epoxide, can also undergo photolysis to form photoheptachlor epoxide and ketones, though this process generally requires the presence of a photosensitizer. nih.govcdc.gov

Hydrolysis: Heptachlor can also be transformed in the presence of water through abiotic hydrolysis. inchem.org A major product of this process is 1-hydroxychlordene. nih.govcdc.gov This hydrolysis product can then be further metabolized. nih.gov

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of chemicals by living organisms, primarily microorganisms like bacteria and fungi in soil and water. chemsafetypro.cominchem.org Heptachlor is susceptible to microbial metabolism, leading to several key products:

Epoxidation: The most well-documented biotic pathway is the epoxidation of heptachlor to form heptachlor epoxide. inchem.orginchem.org This metabolite is notably persistent and is readily formed by a wide range of microorganisms and within higher organisms that ingest heptachlor. nih.govinchem.org Evidence suggests that the volatilization of heptachlor epoxide formed by soil microbes is a primary source of its presence in the atmosphere, more so than atmospheric photolysis of heptachlor. diva-portal.org

Hydroxylation and Dechlorination: Microbes can also transform heptachlor through other pathways. Some soil microbes can hydrolyze heptachlor at the C-1 position to form 1-hydroxychlordene, the same product as abiotic hydrolysis. researchgate.net This can be followed by further epoxidation to 1-hydroxy-2,3-epoxychlordene. researchgate.net Additionally, reductive dechlorination can occur, leading to the formation of chlordene. inchem.orgresearchgate.net

Comparative Summary

The transformation of heptachlor in the environment results in a suite of products whose formation is dependent on prevailing conditions. Abiotic photolysis in the presence of sunlight yields the unique and highly toxic photoheptachlor. dioxin20xx.org In contrast, biotic processes, driven by microbial activity, predominantly yield heptachlor epoxide, a persistent and bioaccumulative metabolite. nih.gov While both pathways can produce 1-hydroxychlordene, the subsequent fate of this intermediate can differ.

The following table provides a comparative overview of the primary transformation products of heptachlor.

| Transformation Pathway | Primary Conditions | Parent Compound | Resulting Transformation Product(s) |

|---|---|---|---|

| Abiotic (Photolysis) | Sunlight / UV Radiation | Heptachlor | Photoheptachlor |

| Abiotic (Hydrolysis) | Presence of Water | Heptachlor | 1-Hydroxychlordene |

| Biotic (Microbial Metabolism) | Microbial Activity (Soil, Water) | Heptachlor | Heptachlor epoxide (major), 1-Hydroxychlordene, Chlordene, Heptachlor diol |

| Abiotic (Photolysis w/ Sensitizer) | Sunlight / UV Radiation, Photosensitizer | Heptachlor Epoxide | Photoheptachlor epoxide, Ketones |

This comparative analysis highlights that while photoheptachlor is a significant product of abiotic degradation, the biotic pathways leading to heptachlor epoxide are a major route of transformation in soil and aquatic environments. The differing formation conditions—sunlight versus microbial action—dictate the relative environmental prevalence of these toxicologically important degradation products.

Ecological Dynamics and Environmental Impact Assessments

Bioaccumulation and Biomagnification of Photoheptachlor in Trophic Levels

Photoheptachlor, a transformation product of the insecticide heptachlor (B41519), exhibits properties that lead to its accumulation in living organisms and magnification through the food chain. favv-afsca.bedss.go.th

Uptake and Accumulation in Aquatic Organisms

The process of bioaccumulation refers to the buildup of a substance in an organism from all sources, including water, sediment, and food. pops.int In aquatic environments, photoheptachlor's parent compound, heptachlor, and its primary metabolite, heptachlor epoxide, are known to bioconcentrate significantly in organisms like fish, mollusks, and algae. orst.edunih.gov Heptachlor itself can be rapidly metabolized, but its transformation products, including photoheptachlor, are persistent. nih.govontosight.ai

The lipophilic (fat-loving) nature of these organochlorine compounds is a key factor in their tendency to accumulate in the fatty tissues of aquatic organisms. who.intnumberanalytics.com Fish, for example, can accumulate residues of heptachlor and its byproducts at concentrations thousands of times higher than the surrounding water. epa.govinchem.org This uptake can occur through direct absorption from the water via the gills and skin, as well as through the consumption of contaminated food sources. nih.gov While specific data on photoheptachlor's bioconcentration factor (BCF) is limited, its structural similarity to heptachlor and heptachlor epoxide suggests a high potential for accumulation in aquatic life. cdc.govepa.gov

Table 1: Bioconcentration Factors (BCFs) for Heptachlor and Heptachlor Epoxide in Various Aquatic Organisms (Note: BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water.)

| Compound | Organism | BCF |

| Heptachlor | Asiatic clam fat (Corbicula manilensis) | 10,630 |

| Heptachlor | Soft clams (Mya arenaria) | 2,570 |

| Heptachlor | Oysters (Crassostrea virginica) | 8,511 |

| Heptachlor Epoxide | Mussels (Mytilus edulis) | 1,698 |

| Heptachlor Epoxide | Oysters (C. virginica) | 851 |

| Heptachlor Epoxide | Asiatic clam fat (C. manilensis) | 2,330 |

| Source: cdc.gov |

Transfer and Magnification in Terrestrial Food Chains

Biomagnification is the process where the concentration of a toxin increases in organisms at successively higher levels in a food chain. numberanalytics.comvajiramandravi.com In terrestrial ecosystems, photoheptachlor and related compounds can enter the food web through various pathways. oce.globalsenckenberg.de Soil can act as a reservoir for these persistent chemicals, where they can be taken up by plants or invertebrates. dss.go.thnih.gov

Heptachlor is known to be converted to heptachlor epoxide in the soil, and both compounds can be absorbed by plant roots. nih.gov From there, these chemicals can be transferred to herbivores that consume the plants and subsequently to carnivores at higher trophic levels. The persistence and lipophilicity of these compounds mean they are not easily broken down or excreted, leading to their concentration at each step of the food chain. cdc.govnih.gov While direct studies on photoheptachlor's biomagnification in terrestrial food webs are not extensively detailed in the provided results, its persistence and toxicity suggest it would behave similarly to heptachlor epoxide, which shows significant biomagnification. nih.govcdc.gov

Comparative Environmental Behavior of Photoheptachlor with Parent Heptachlor and Heptachlor Epoxide

Photoheptachlor is formed from heptachlor through photolysis, a process driven by sunlight. dss.go.thwho.int Heptachlor itself is also subject to other environmental transformations, including conversion to heptachlor epoxide in soil and by organisms. inchem.orginchem.org

Persistence and Degradation:

Heptachlor: In soil, heptachlor has a half-life that can range from months to years, depending on environmental conditions. inchem.org It can volatilize from soil surfaces, especially when moist. cdc.govepa.gov In water, hydrolysis to 1-hydroxychlordene (B150176) is a significant degradation pathway, with a half-life of about one day. epa.gov

Heptachlor Epoxide: This metabolite is more persistent than heptachlor. nih.gov It adsorbs strongly to soil and is highly resistant to biodegradation, persisting for many years. epa.gov

Photoheptachlor: Like its counterparts, photoheptachlor is a persistent organic pollutant. dss.go.thpops.int Its formation via photolysis indicates it is a potential environmental sink for heptachlor. who.int

Mobility and Transport: All three compounds exhibit low water solubility and a high affinity for soil and sediment particles. nih.govwho.intepa.gov This strong adsorption limits their leaching into groundwater but makes them susceptible to transport with eroded soil particles. epa.gov Due to their stability, long-range atmospheric transport can occur, leading to contamination in remote areas. cdc.govepa.gov

Toxicity: Photoheptachlor has been reported to be more toxic than both heptachlor and heptachlor epoxide in some organisms. who.intnih.gov For instance, one study noted that photoheptachlor is about 20 times more toxic to certain organisms than its parent compounds. who.int

Table 2: Comparative Properties of Heptachlor and its Transformation Products

| Property | Heptachlor | Heptachlor Epoxide | Photoheptachlor |

| Formation | Parent Compound | Metabolite of heptachlor in soil and organisms | Photolysis product of heptachlor |

| Persistence | Moderately persistent | Highly persistent | Persistent |

| Primary Degradation Pathways | Volatilization, hydrolysis, conversion to heptachlor epoxide | Resistant to degradation | Photolysis product |

| Mobility | Low water solubility, strong soil adsorption | Low water solubility, strong soil adsorption | Presumed similar to parent compounds |

| Relative Toxicity | Toxic | More toxic than heptachlor | More toxic than heptachlor and heptachlor epoxide in some species |

| Source: dss.go.thnih.govwho.intinchem.orgepa.govinchem.orgnih.gov |

Ecotoxicological Mechanisms in Non-Target Organisms

The presence of photoheptachlor and related compounds in the environment poses a risk to organisms not originally targeted by the pesticide.

Biochemical and Physiological Responses in Invertebrates

Aquatic invertebrates are particularly vulnerable to organochlorine pesticides. orst.edunih.gov Exposure can lead to a range of sublethal effects, impacting their physiology and biochemistry. frontiersin.orgmdpi.com

Enzyme Inhibition: Like other organochlorines, heptachlor and its derivatives can interfere with nerve transmission. orst.edu They can also induce the activity of enzymes involved in detoxification, such as glutathione-S-transferase (GST). semanticscholar.org Increased GST activity is a common response to chemical stress, as the organism attempts to metabolize and eliminate the foreign substance. semanticscholar.orgwisdomlib.org

Cellular Stress Response: Invertebrates like Daphnia magna are often used as indicator species for environmental stress. frontiersin.orgnih.gov Exposure to toxicants can lead to changes in the expression of stress-related genes, including those for heat-shock proteins, which are involved in repairing cellular damage. mdpi.com

Interplay with Cellular Regulatory Pathways in Aquatic Vertebrates

In aquatic vertebrates such as fish, photoheptachlor and its related compounds can disrupt fundamental cellular processes. researchgate.netnih.gov

Oxidative Stress: Heptachlor exposure can induce oxidative stress in fish, leading to an increase in the activity of antioxidant enzymes in tissues like the liver, kidney, and muscle. wisdomlib.org This is the body's attempt to counteract the damaging effects of reactive oxygen species produced in response to the toxicant. wisdomlib.orgnih.gov The liver, being the primary site of detoxification, often shows the most significant enzymatic response. wisdomlib.org

Endocrine Disruption: Organochlorine pesticides can act as endocrine disruptors, interfering with the normal function of hormones. This can lead to reproductive problems and developmental abnormalities. epa.gov

Cellular Damage: At a cellular level, these pesticides can alter membrane permeability and inhibit essential enzymes. epa.gov This can lead to a cascade of adverse effects, including lesions in vital organs like the liver and kidneys, and an increased susceptibility to diseases. nih.govepa.gov

Impact on Ecosystem Functionality

Photoheptachlor's influence begins at the foundational levels of an ecosystem. In soil environments, pesticides can alter the delicate balance of microbial communities crucial for nutrient cycling. ird.frcore.ac.uk While specific studies on photoheptachlor's direct impact on soil microflora are limited, the broader class of organochlorine pesticides, to which it belongs, is known to affect microbial populations and their enzymatic activities. mdpi.comresearchgate.net These disruptions can impair essential processes like decomposition and nitrogen fixation, ultimately affecting soil fertility and plant health. ird.fr

In aquatic environments, the consequences of photoheptachlor contamination can be particularly severe. epa.gov Organochlorine pesticides can be absorbed by and accumulate in filamentous algae, the base of many aquatic food webs. epa.gov This initial contamination is then transferred up the food chain as algae are consumed by zooplankton, which are in turn consumed by small fish and other invertebrates. epa.goveeer.org This process, known as biomagnification, leads to progressively higher concentrations of the toxin in organisms at higher trophic levels. nih.govresearchgate.net

The toxic effects of photoheptachlor and its parent compounds can lead to a reduction in the populations of sensitive species, creating imbalances in the community structure. ceh.ac.uk For instance, the loss or decline of a key invertebrate species due to pesticide toxicity can affect the food availability for fish and other predators, leading to population declines in those species as well. epa.gov Chronic exposure to such pesticides can also lead to more subtle, yet significant, impacts such as reduced reproductive success, altered breeding cycles, and impaired growth in aquatic organisms. epa.govceh.ac.uk

The biomagnification of photoheptachlor poses a significant threat to top predators in both aquatic and terrestrial ecosystems. nih.govmdpi.com As the compound moves up the food chain, its concentration can reach levels that cause severe adverse effects in these animals, including birds and mammals. epa.gov Research has shown that heptachlor and its epoxide, a related and persistent metabolite, are highly toxic to birds and moderately toxic to mammals. epa.gov Photoheptachlor itself has been found to be approximately 20 times more toxic to rats than its parent compound, heptachlor. inchem.orgwho.int This heightened toxicity in a key transformation product underscores the potential for significant harm to wildlife at the top of the food web.

The persistence of photoheptachlor means that its effects on ecosystem functionality can be long-lasting. inchem.org Even after the use of the parent compound, heptachlor, has ceased, its transformation products can remain in the soil and water, continuing to cycle through the ecosystem and impact its functions for years. epa.govinchem.org

Table 1: Research Findings on the Ecological Impact of Heptachlor and its Transformation Products

| Ecosystem Component | Research Finding | Reference |

| Soil Microorganisms | Pesticides can negatively impact the population and activity of beneficial soil microbes, potentially affecting nutrient cycling and soil fertility. | core.ac.ukmdpi.com |

| Aquatic Primary Producers | Filamentous algae can accumulate significant amounts of chlorinated hydrocarbons, introducing them into the aquatic food web. | epa.gov |

| Aquatic Invertebrates | Heptachlor is very highly toxic to freshwater invertebrates. | epa.gov |

| Fish | Heptachlor is very highly toxic to both warmwater and coldwater fish and can bioaccumulate. | epa.gov |

| Birds | Heptachlor is highly toxic to both upland game birds and waterfowl. | epa.gov |

| Mammals | Heptachlor is moderately toxic to mammals. Photoheptachlor is about 20 times more toxic to rats than heptachlor. | inchem.orgepa.govwho.int |

| Trophic Transfer | Heptachlor and its epoxide biomagnify significantly in aquatic and terrestrial food chains. | nih.gov |

Advanced Analytical Methodologies for Photoheptachlor Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of photoheptachlor from its parent compound, other related pesticides, and interfering matrix components. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography-Electron Capture Detection (GC-ECD) Optimization

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and highly sensitive method for the analysis of halogenated compounds like photoheptachlor. thermofisher.comthaiscience.info The ECD offers excellent selectivity for electrophilic analytes, making it particularly suitable for detecting chlorinated pesticides at trace levels. thermofisher.com Optimization of GC-ECD parameters is crucial for achieving the required separation efficiency and sensitivity for photoheptachlor analysis.

Key optimization parameters include the capillary column, oven temperature program, and carrier gas. A dual-column setup is often employed in methods like U.S. EPA Method 8081 to confirm the identity of the analytes. gcms.czepa.gov While specific conditions can vary, a typical setup for organochlorine pesticides, which would be applicable to photoheptachlor, is detailed in the table below.

Table 1: Typical GC-ECD Parameters for Organochlorine Pesticide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Capillary Column | Fused-silica, e.g., Rtx-CLPesticides & Rtx-CLPesticides2 | Provides high-resolution separation of pesticide isomers. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Detector Temperature | 300-320°C | Maintains detector sensitivity and prevents condensation. |

| Oven Temperature Program | Initial 100°C, hold 1 min; ramp 20°C/min to 180°C; ramp 5°C/min to 270°C; ramp 20°C/min to 320°C, hold 2 min thermofisher.com | Optimizes separation of multiple compounds with varying boiling points. |

| Carrier Gas | Helium or Nitrogen | Transports the analytes through the column. |

| Makeup Gas | Nitrogen | Improves detector performance. |

The temperature program is designed to provide a good balance between analysis time and the resolution of complex mixtures. thermofisher.com The use of dual columns with different stationary phase polarities provides a higher degree of confidence in compound identification by comparing retention times. gcms.czepa.gov

High-Performance Liquid Chromatography (HPLC) Development for Photoproducts

High-performance liquid chromatography (HPLC) offers a valuable alternative and complementary technique to GC, particularly for the analysis of thermally labile or less volatile photoproducts of heptachlor (B41519) and photoheptachlor. openaccessjournals.comchromtech.comnih.gov The development of an HPLC method for these photoproducts involves careful selection of the stationary phase, mobile phase, and detector.

Reversed-phase HPLC is a common mode of separation for pesticides. chromtech.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). lcms.cz Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve optimal separation of a mixture of compounds with varying polarities.

A significant advantage of HPLC is its direct compatibility with mass spectrometry (LC-MS), which is instrumental in the identification of unknown photoproducts. lcms.cznih.gov The development of an HPLC method for photoheptachlor photoproducts would typically involve the following steps:

Column Selection: A C18 or other suitable reversed-phase column is chosen based on the expected polarity of the photoproducts.

Mobile Phase Optimization: Different ratios of water and organic solvents (acetonitrile, methanol) are tested to achieve the best separation. The pH of the mobile phase may also be adjusted.

Detector Selection: A photodiode array (PDA) detector can provide spectral information, aiding in preliminary identification. However, for definitive identification, coupling to a mass spectrometer is essential. lcms.cz

LC-MS for Identification: The separated peaks from the HPLC are introduced into a mass spectrometer to determine their mass-to-charge ratio, which is crucial for elucidating the structures of the photoproducts. nih.gov

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in photoheptachlor research, providing both high sensitivity for trace-level quantification and detailed structural information for unambiguous identification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS combines the excellent separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. It is a standard method for the confirmation of pesticide residues, including photoheptachlor. core.ac.uk In GC-MS, the molecules eluting from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Electron ionization (EI) is a common ionization technique used in GC-MS for pesticide analysis. core.ac.uk The resulting mass spectrum, which shows the relative abundance of different fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode is often used, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This significantly enhances sensitivity and reduces matrix interference.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS), also known as MS², provides an even higher level of selectivity and structural information, making it a powerful tool for the definitive confirmation of photoheptachlor and the elucidation of its unknown photoproducts and isomers. synthinkchemicals.combiorxiv.orgresearchgate.netusda.govresearchgate.net In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of photoheptachlor) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. mdpi.com

This process, known as a product ion scan, generates a fragmentation pattern that is highly specific to the structure of the precursor ion. researchgate.net By analyzing these fragmentation patterns, it is possible to differentiate between closely related isomers that may have identical retention times and molecular weights. researchgate.net This is particularly important for distinguishing photoheptachlor from other heptachlor isomers and metabolites.

Table 2: Hypothetical GC-MS/MS Transitions for Photoheptachlor Confirmation

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

|---|---|---|---|

| [M]+ of Photoheptachlor | Fragment A | Fragment B | Quantitative and Confirmatory |

| [M]+ of Isomer X | Fragment C | Fragment D | Isomer Differentiation |

The selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM) in GC-MS/MS allows for ultra-sensitive and highly selective quantification of photoheptachlor in complex samples. researchgate.net

Enantioselective Analytical Approaches for Chiral Photoisomers

Photoheptachlor is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers. diva-portal.org These enantiomers can exhibit different biological activities and degradation rates in the environment. jasco-global.comresearchgate.net Therefore, analytical methods that can separate and quantify the individual enantiomers are crucial for a comprehensive understanding of the environmental fate and toxicological effects of photoheptachlor.

Enantioselective chromatography is the primary technique used for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Both gas chromatography and high-performance liquid chromatography can be performed in an enantioselective mode.

Research has demonstrated the successful enantioselective separation of photoheptachlor using chiral high-resolution gas chromatography. diva-portal.org A common approach involves using a capillary column coated with a modified cyclodextrin (B1172386) as the chiral stationary phase.

Table 3: Example of a Chiral Stationary Phase for Enantioselective GC Analysis

| Chiral Stationary Phase | Target Analytes | Detection | Reference |

|---|---|---|---|

| Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin | Photoheptachlor and other chlordane-related compounds | Mass Spectrometry (MS) | diva-portal.org |

The separated enantiomers are typically detected using a mass spectrometer, which allows for their individual quantification. The enantiomeric ratio (ER) or enantiomeric fraction (EF) can then be calculated to assess the degree of enantioselective enrichment in environmental or biological samples. diva-portal.orgjasco-global.com While enantioselective GC-MS is a well-established technique, the development of enantioselective HPLC and supercritical fluid chromatography (SFC) methods also holds promise for the analysis of chiral photoisomers. diva-portal.orgresearchgate.net

Chiral Stationary Phases for Chromatographic Resolution

Photoheptachlor is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. dioxin20xx.org These enantiomers can exhibit different biological activities and degradation rates in the environment. nih.govmdpi.com Therefore, separating and quantifying individual enantiomers is critical. This separation is most commonly achieved through chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), using a chiral stationary phase (CSP). researchgate.netchiralpedia.comrsc.orgcsfarmacie.cz

A CSP creates a chiral environment within the chromatographic column that interacts differently with each enantiomer. chiralpedia.com This differential interaction, based on forces like hydrogen bonds, dipole-dipole interactions, and steric effects, results in different retention times, allowing for their separation and quantification. aocs.org The development of CSPs is a continuously evolving field, with a focus on improving enantioresolution and expanding the range of applicable compounds. mdpi.com

For organochlorine pesticides like photoheptachlor, derivatized cyclodextrin-based CSPs are frequently used in gas chromatography. dss.go.thgcms.cz For instance, a BGB-172 column, which contains tert-butylsilylated β-cyclodextrin, has been successfully used for the enantiomeric determination of related cyclodiene pesticides. dss.go.th Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are also widely employed in HPLC due to their versatility in separating a broad range of enantiomers. chiralpedia.comrsc.org The choice of the specific CSP and chromatographic conditions is critical for achieving successful resolution. researchgate.net

Table 1: Common Types of Chiral Stationary Phases (CSPs) for Pesticide Analysis

| CSP Type | Common Examples | Principle of Separation | Typical Application |

|---|---|---|---|

| Polysaccharide-Based | Cellulose and amylose derivatives (e.g., Chiralcel™) | Formation of transient diastereomeric complexes through hydrogen bonds, dipole-dipole interactions, and steric hindrance. rsc.orgaocs.org | Broad-spectrum enantioseparation via HPLC. chiralpedia.com |

| Cyclodextrin-Based | Derivatized α-, β-, and γ-cyclodextrins (e.g., BGB-172) | Inclusion complexation where enantiomers fit differently into the chiral cavity of the cyclodextrin. dss.go.thgcms.cz | Enantioseparation of organochlorine pesticides and other volatile compounds via GC. dss.go.thgcms.cz |

| Pirkle-Type (Brush-Type) | Covalently bonded π-electron-accepting or π-electron-donating groups | π-π interactions, hydrogen bonding, and dipole-stacking. | Used in HPLC for separating a wide variety of chiral compounds. |

| Protein-Based | Bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Based on specific and non-specific binding interactions that mimic biological systems. | Analysis of chiral drugs and other bioactive compounds in HPLC. |

Determination of Enantiomeric Ratios in Environmental Samples

Once enantiomers are separated, their relative abundance is expressed as an enantiomeric ratio (ER) or enantiomer fraction (EF). dioxin20xx.orgdiva-portal.org The ER is typically the ratio of the concentration of the (+) enantiomer to the (-) enantiomer. nih.gov In an abiotic environment, a chiral compound released as a racemate (a 1:1 mixture of enantiomers) is expected to have an ER of 1.0. dioxin20xx.orgdiva-portal.org However, biological processes, such as enzymatic degradation by microorganisms or metabolism in wildlife, are often stereoselective, leading to the preferential degradation of one enantiomer over the other. nih.govchimia.ch

This enantioselective process results in a shift in the ER, providing a powerful tool to trace the environmental fate and transformation pathways of chiral pollutants. researchgate.net An ER value that deviates significantly from 1.0 in an environmental sample is a strong indicator of biotic degradation or metabolism. diva-portal.orgchimia.ch Research on photoheptachlor has confirmed its enantioselective transformation in biological systems. A study of ringed seal liver extracts found that while photoheptachlor is formed as a racemic mixture, it undergoes further enzymatic transformation in the seals. dioxin20xx.org The ER values for photoheptachlor in these samples were found to be consistently greater than 1.0, indicating a preferential depletion of one enantiomer. dioxin20xx.org

Table 2: Enantiomeric Ratios (ER) of Photoheptachlor in Ringed Seal Liver Samples

| Sample ID | Enantiomeric Ratio (ER) | Implication |

|---|---|---|

| Seal 1 | 1.20 | Enzymatic transformation and preferential degradation of one enantiomer. dioxin20xx.org |

| Seal 2 | 1.25 | Enzymatic transformation and preferential degradation of one enantiomer. dioxin20xx.org |

| Seal 3 | 1.31 | Enzymatic transformation and preferential degradation of one enantiomer. dioxin20xx.org |

| Seal 4 | 1.22 | Enzymatic transformation and preferential degradation of one enantiomer. dioxin20xx.org |

| Seal 5 | 1.28 | Enzymatic transformation and preferential degradation of one enantiomer. dioxin20xx.org |

Source: Adapted from Buser and Müller (1993). dioxin20xx.org

Sample Preparation and Clean-up Strategies for Complex Environmental Matrices

Analyzing trace levels of photoheptachlor requires extensive sample preparation to isolate the analyte from complex matrices like soil, sediment, and biological tissues. epa.gov These matrices contain large amounts of interfering substances, such as lipids, pigments, and other organic matter, which can damage analytical instruments and compromise results. gilson.com

Gel Permeation Chromatography (GPC) for Lipid Removal

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a widely used cleanup technique for removing high-molecular-weight interferences from sample extracts. gilson.comepa.gov It is particularly effective for removing lipids from fatty samples such as fish and marine mammal tissues. nih.govregulations.goveuropa.eu

The principle of GPC is the separation of molecules based on their size. gilson.com The sample extract is passed through a column packed with a porous gel (e.g., cross-linked divinylbenzene-styrene copolymer). epa.gov Large molecules, like lipids, are too big to enter the pores of the gel and therefore travel quickly through the column and are eluted first. gilson.com Smaller molecules, such as photoheptachlor and other pesticides, penetrate the pores, extending their path through the column and causing them to elute later. gilson.com By collecting the appropriate fraction, the analytes of interest can be effectively separated from the bulk of the lipid material. This cleanup step is crucial for preventing contamination of the GC or HPLC system and ensuring accurate quantification. epa.govnih.gov

Table 3: Typical Operating Parameters for GPC Cleanup of Organochlorine Pesticides

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Packing | Bio-Beads SX-3 (divinylbenzene-styrene copolymer) | Provides a porous matrix for size-based separation. epa.gov |

| Mobile Phase | Dichloromethane or Ethyl acetate/Cyclohexane (1:1) | Dissolves the sample extract and carries it through the column. gilson.com |

| Flow Rate | 1-5 mL/min | Controls the speed of separation and elution time. nih.gov |

| Calibration | Use of standards (e.g., corn oil for lipids, specific pesticides) | To determine the elution windows for waste (lipids) and collection (analytes). |

| Detection | Ultraviolet (UV) detector (254 nm) | Monitors the elution of compounds to ensure proper fraction collection. epa.gov |

Solid-Phase Extraction (SPE) Method Development

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for purifying and concentrating analytes from a liquid sample. researchgate.netacademicjournals.orgpetro-online.com It has largely replaced traditional liquid-liquid extraction due to its efficiency, selectivity, and reduced solvent consumption. academicjournals.org Developing an SPE method for a specific analyte like photoheptachlor involves several key steps.

The process begins with the selection of an appropriate sorbent material. For organochlorine pesticides, common sorbents include reversed-phase materials like C18, which retains nonpolar compounds from a polar sample matrix, or normal-phase sorbents like silica (B1680970) gel and Florisil, which retain polar analytes from nonpolar solvents. epa.govfavv-afsca.be The choice depends on the properties of the analyte and the sample matrix.

Method development involves optimizing the following four steps:

Conditioning: The sorbent is wetted with a solvent to activate it for sample retention.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Interfering compounds are selectively washed from the sorbent with a solvent that does not elute the analyte.

Elution: A strong solvent is used to desorb the analyte from the sorbent for collection.

The selection of solvents for each step is crucial for achieving high recovery of the analyte and effective removal of interferences. tandfonline.com The goal is to develop a robust method that provides a clean, concentrated extract for final analysis. nih.govrsc.org

Table 4: General Steps in SPE Method Development for Photoheptachlor

| Step | Objective | Key Variables to Optimize |

|---|---|---|

| 1. Sorbent Selection | Choose a sorbent that strongly retains photoheptachlor while minimizing retention of matrix interferences. | Sorbent type (e.g., C18, Silica, Florisil, Polymeric), sorbent mass. epa.govnih.gov |

| 2. Conditioning/Equilibration | Activate the sorbent functional groups and create an environment suitable for analyte retention. | Conditioning solvent type and volume. |

| 3. Sample Loading | Retain photoheptachlor on the sorbent from the sample matrix. | Sample pH, flow rate, sample volume. |

| 4. Washing | Remove weakly bound interferences without losing the analyte. | Wash solvent composition, polarity, and volume. |

| 5. Elution | Recover the analyte from the sorbent in a small volume of clean solvent. | Elution solvent strength, composition, and volume. tandfonline.com |

Validation Protocols for Photoheptachlor Analytical Procedures

To ensure that an analytical method produces reliable and accurate data, it must be thoroughly validated. researchgate.net Validation demonstrates that the method is fit for its intended purpose. bohrium.comfrontiersin.orgcipac.org For a quantitative method for photoheptachlor, validation protocols would assess several key performance characteristics according to established guidelines. ekb.egeurl-pesticides.eueuropa.eu

The primary validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples and spiked samples to show a lack of interfering peaks at the analyte's retention time.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. cipac.org This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be >0.99. cipac.orgnih.gov

Accuracy: The closeness of the test results to the true value. It is usually determined by calculating the percent recovery of the analyte from a spiked sample matrix at several concentration levels. ekb.eg Recoveries are often expected to be within a range of 70-120%. ekb.eg

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. bohrium.comnih.gov

Table 5: Key Parameters for Analytical Method Validation

| Validation Parameter | Definition | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of expected components. | No significant interference at the retention time of the analyte in blank matrix. |

| Linearity | Proportionality of signal to analyte concentration over a range. cipac.org | Correlation coefficient (R²) ≥ 0.99. bohrium.comnih.gov |

| Accuracy (Recovery) | Closeness of measured value to the true value, assessed via spiking. ekb.eg | Mean recovery typically within 70-120%. ekb.eg |

| Precision (RSD%) | Agreement among a series of measurements. | RSD ≤ 20% (may be higher at concentrations near the LOQ). nih.gov |

| Limit of Detection (LOD) | Lowest concentration that can be detected. nih.gov | Signal-to-Noise ratio of 3:1. nih.gov |

| Limit of Quantification (LOQ) | Lowest concentration that can be quantified reliably. nih.gov | Signal-to-Noise ratio of 10:1 or the lowest validated spike level. nih.gov |

Acceptance criteria can vary based on regulatory guidelines and the specific application.

Environmental Remediation and Management Strategies for Photoheptachlor Contamination

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. This approach is considered cost-effective and environmentally friendly for treating persistent organic pollutants like photoheptachlor and its precursors. bio-conferences.org

Mycoremediation, the use of fungi for bioremediation, has shown significant promise for degrading chlorinated pesticides. bio-conferences.org Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems capable of breaking down complex organic molecules. mdpi.com While specific studies targeting photoheptachlor are scarce, research on its parent compound, heptachlor (B41519), and the highly persistent metabolite, heptachlor epoxide, demonstrates the potential of this technology.

Several species of white-rot fungi have been identified as effective degraders of heptachlor and its epoxide. Fungi from the genus Phlebia can effectively remove both compounds, transforming them into metabolites such as heptachlor diol and 1-hydroxy-2,3-epoxychlordene. nih.gov This suggests that the fungal metabolic pathway involves hydrolysis and hydroxylation reactions. nih.gov The fungus Pleurotus ostreatus is also notable, capable of eliminating approximately 89% of heptachlor in 28 days, primarily converting it to chlordene (B1668713). nih.govresearchgate.net Furthermore, spent mushroom waste of Pleurotus ostreatus has been shown to degrade 91% of heptachlor in contaminated soil, indicating a practical application for this technology. nih.govresearchgate.net Another powerful white-rot fungus, Phanerochaete chrysosporium, achieved a 97.3% degradation rate for heptachlor under optimal laboratory conditions. tubitak.gov.tr

The degradation pathways often involve an initial epoxidation of heptachlor to heptachlor epoxide, which is in fact a more toxic compound. researchgate.net However, certain fungi can further degrade the epoxide into less toxic products like heptachlor diol. researchgate.netresearchgate.net

| Fungal Species | Target Compound | Removal Efficiency / Result | Incubation Time | Key Metabolites Identified | Reference |

|---|---|---|---|---|---|

| Phlebia acanthocystis | Heptachlor | ~90% removal | 14 days | Heptachlor epoxide, 1-hydroxychlordene (B150176) | nih.gov |

| Phlebia aurea | Heptachlor Epoxide | ~25% removal | 14 days | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene | nih.gov |

| Pleurotus ostreatus | Heptachlor | ~89% removal (inoculum) ~91% removal (spent waste) | 28 days | Chlordene | nih.govresearchgate.net |

| Pleurotus ostreatus | Heptachlor Epoxide | ~32% removal | 28 days | Heptachlor diol | nih.govresearchgate.net |

| Phanerochaete chrysosporium | Heptachlor | 97.3% degradation | 20 days | Not specified | tubitak.gov.tr |

Beyond fungi, a variety of soil bacteria can also metabolize heptachlor. inchem.org The process of biodegradation can be significantly improved through enhancement strategies. Enhanced aerobic biodegradation involves adding oxygen to the subsurface to stimulate the activity of indigenous microorganisms, which can accelerate natural degradation rates by 10 to 100 times. regenesis.com Other strategies include biostimulation (adding nutrients to encourage native microbial populations) and bioaugmentation (introducing specific, highly effective microbial strains to the contaminated site). mdpi.comemanresearch.org

Studies have shown that mixed cultures of soil microorganisms can effectively degrade heptachlor and its epoxide. who.int The primary degradation products from bacterial action often include heptachlor epoxide and chlordene. nih.gov The effectiveness of these processes is highly dependent on environmental conditions and the specific microbial populations present. For instance, the degradation of heptachlor was found to be complete within one to three months in certain flooded soils, demonstrating the influence of soil type and conditions. nih.gov The development of enhanced systems for photoheptachlor would likely focus on isolating specific bacterial strains capable of using the compound as a source of energy and optimizing environmental conditions (e.g., pH, nutrient availability, oxygen levels) to maximize their degradative activity. emanresearch.orgacademicjournals.org

| Microbial System | Target Compound | Degradation Finding | Key Metabolites Identified | Reference |

|---|---|---|---|---|

| Mixed soil microorganisms | Heptachlor | Metabolized to its epoxide by 26 of 45 bacterial isolates and 35 of 47 fungal isolates. | Heptachlor epoxide, Chlordene | inchem.org |

| Mixed culture of soil microorganisms | Heptachlor & Heptachlor Epoxide | Demonstrated degradation of both compounds. | Not specified | who.int |

| Microbes in flooded sandy loam soil | Heptachlor | Complete degradation after 1 month. | Not specified | nih.gov |

| Arthrobacter sp. | Isofenphos (B1672234) (Organophosphate) | Rapidly metabolized isofenphos but not other organophosphorus insecticides, showing high specificity. | Not applicable | iastate.edu |

Mycoremediation Applications for Photoheptachlor Degradation

Physicochemical Remediation Approaches

Physicochemical methods use chemical reactions or physical phenomena to treat contaminants. These are often faster than bioremediation but can be more costly. For persistent compounds like photoheptachlor, they offer powerful alternatives.

Advanced Oxidation Processes (AOPs) are a class of treatments that generate highly reactive hydroxyl radicals (HO•) to oxidize and mineralize persistent organic pollutants. nih.gov These processes include photocatalysis (e.g., UV/TiO₂), Fenton reactions (Fe²⁺/H₂O₂), and ozonation, and are effective for degrading a wide range of pesticides. researchgate.netresearchgate.netnih.gov

The photocatalytic degradation of heptachlor has been successfully demonstrated in soil. mdpi.com Using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation, heptachlor was completely degraded within 30 hours. mdpi.com In the same study, zinc oxide (ZnO) also proved effective, though slightly less so than TiO₂. mdpi.com The mechanism involves the generation of electron-hole pairs on the semiconductor surface when illuminated with UV light, leading to the formation of hydroxyl radicals that attack the pesticide molecule. oatext.com Given that photoheptachlor is itself a product of photolysis, its susceptibility to further degradation by powerful photocatalytic AOPs is highly probable. researchgate.net

| AOP Method | Catalyst | Conditions | Result | Reference |

|---|---|---|---|---|

| Photolysis | None | UV irradiation (306 nm) | ~100 hours for complete degradation | mdpi.com |

| Photocatalysis | 1% TiO₂ | UV irradiation (306 nm) | ~30 hours for complete degradation | mdpi.com |

| Photocatalysis | 1% ZnO | UV irradiation (306 nm) | Slower than TiO₂, but faster than photolysis alone | mdpi.com |

Adsorption is a physical process where contaminants are removed from a liquid or gas phase by accumulating on the surface of a solid material (adsorbent). This method does not destroy the pollutant but effectively sequesters it, transferring it from one medium to another. researchgate.net For hydrophobic compounds like photoheptachlor, adsorption is a particularly relevant mechanism. Heptachlor and its epoxide have a high tendency to adsorb to soil organic carbon and sediments, which limits their mobility but also contributes to their persistence. nih.govca.gov

Common adsorbents include activated carbon (AC) and biochar. nih.gov Activated carbon is well-known for its high porosity and large surface area, making it very effective for adsorbing a wide range of organic pollutants. mdpi.com Biochar, a charcoal-like material produced from the pyrolysis of biomass, is a lower-cost alternative that also shows significant adsorption capacity. nih.govbiochar-us.org The primary mechanism for the adsorption of nonpolar organic compounds like cyclodiene pesticides is hydrophobic interaction. frontiersin.org Studies comparing adsorbents show that while activated carbon often has a higher adsorption capacity, biochar can be a highly effective and more sustainable option. mdpi.com

| Adsorbent | Key Physical Properties | Adsorption Mechanism | Typical Adsorption Capacity (Example) | Reference |

|---|---|---|---|---|

| Activated Carbon (AC) | High surface area, high pore volume (e.g., 1.39 nm), higher bulk density. | Hydrophobic interactions, π-π interactions. | 135.1 mg/g for Carbamazepine | mdpi.comnih.gov |

| Biochar (BCH) | Variable surface area (e.g., 329-364 m²/g), lower pore volume (e.g., 0.02-0.03 nm), lower bulk density. | Hydrophobic interactions, pore-filling. | 62.7 mg/g for Carbamazepine | mdpi.comnih.govird.fr |

Advanced Oxidation Processes (AOPs) for Photoproduct Decontamination

Integrated Remediation Strategies for Complex Contaminated Sites

For many contaminated sites, a single remediation technology is insufficient to achieve cleanup goals efficiently and cost-effectively. ca.gov Integrated remediation strategies, which combine two or more techniques, are often necessary to address complex contamination scenarios involving persistent pollutants like photoheptachlor. mdpi.com

A common integrated approach involves combining a physicochemical method with a biological one. For example, a highly contaminated site could first be treated with an AOP like the Fenton process to rapidly reduce high concentrations of the pollutant. researchgate.net This initial chemical oxidation can break down the complex parent compounds into simpler, more biodegradable intermediates, which can then be treated more effectively by subsequent bioremediation (e.g., mycoremediation or enhanced microbial degradation). mdpi.comnih.gov This sequential approach leverages the speed of AOPs for bulk removal and the cost-effectiveness of bioremediation for polishing the remaining, lower-level contamination.

Another integrated strategy involves soil washing enhanced with agents like cyclodextrin (B1172386) or vegetable oils to extract the pesticides from the soil matrix, followed by biological treatment of the contaminated washing fluid in a bioreactor. researchgate.net Such multi-step strategies allow for tailored solutions that address the specific challenges of a site, such as contaminant concentration, soil type, and the presence of co-contaminants, ultimately leading to a more thorough and sustainable remediation outcome. erm.com

Historical Trajectory and Regulatory Influence on Photoheptachlor Research

Evolution of Scientific Inquiry into Pesticide Photoproducts

The investigation into the environmental fate of pesticides and their transformation products is a field that has evolved significantly over the past several decades. Initially, the focus of pesticide research was primarily on the efficacy of the parent compounds. However, as analytical techniques became more sophisticated, scientists began to recognize that the degradation products of these chemicals could also have significant environmental and toxicological implications.

The study of pesticide photoproducts, such as photoheptachlor, gained momentum as researchers observed that sunlight could induce chemical transformations in pesticide residues on plant surfaces and in the environment. nih.govnih.gov Early research in the 1970s demonstrated that heptachlor (B41519) could be converted to photoheptachlor upon exposure to sunlight or ultraviolet (UV) light. nih.govepa.gov This photoconversion process results in a "caged" or "bridged" isomer of heptachlor, which exhibits different physical and chemical properties from the parent compound. chemicalbook.comdioxin20xx.org

Initial studies focused on identifying these photoproducts and understanding the conditions under which they formed. For instance, it was discovered that the presence of photosensitizers, such as rotenone, could accelerate the conversion of heptachlor epoxide to its photoproduct, photoheptachlor epoxide. cdc.gov The development of advanced analytical methods, including gas chromatography (GC) coupled with various detectors like electron capture detection (ECD) and mass spectrometry (MS), was crucial in separating and identifying these transformation products in environmental and biological samples. cdc.govekb.eg

Impact of International Chemical Management Policies (e.g., Stockholm Convention)

International agreements aimed at managing hazardous chemicals have profoundly influenced the direction and intensity of research on persistent organic pollutants (POPs), including heptachlor and its derivatives. The Stockholm Convention on Persistent Organic Pollutants, a global treaty that entered into force in 2004, has been particularly instrumental. inchem.orgwho.int

The Convention initially listed heptachlor as one of the "dirty dozen" POPs slated for elimination or restriction of production and use. inchem.orgnih.gov This international action was based on mounting evidence of heptachlor's persistence, bioaccumulation, long-range environmental transport, and adverse effects on human health and the environment. jst.go.jp The inclusion of heptachlor in the Stockholm Convention created a significant impetus for further research into its environmental fate and the toxicological properties of its transformation products, including photoheptachlor. pops.int